Ac-SVVVRT-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H56N10O9 |
|---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C30H56N10O9/c1-13(2)20(27(47)36-18(10-9-11-34-30(32)33)25(45)40-23(16(7)42)24(31)44)38-29(49)22(15(5)6)39-28(48)21(14(3)4)37-26(46)19(12-41)35-17(8)43/h13-16,18-23,41-42H,9-12H2,1-8H3,(H2,31,44)(H,35,43)(H,36,47)(H,37,46)(H,38,49)(H,39,48)(H,40,45)(H4,32,33,34)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
CUOVGJYWDCHHTD-JAAOUQFMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Potential of Ac-SVVVRT-NH2 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on the peptide Ac-SVVVRT-NH2 is based on publicly available data from commercial suppliers. As of the time of this writing, there are no peer-reviewed scientific publications detailing the discovery, validation, or mechanism of action of this specific peptide. Therefore, the experimental protocols described herein are representative methodologies for the cited assays and should not be construed as the exact protocols used to generate the supplier data.
Introduction: A Novel Modulator of PGC-1α
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key pathological feature of these conditions is a dysregulation of cellular energy metabolism. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) has emerged as a master regulator of energy metabolism, making it a prime therapeutic target.[1][2] PGC-1α orchestrates mitochondrial biogenesis, fatty acid oxidation, and glucose homeostasis in response to various physiological stimuli.[1][3]
This compound is a novel synthetic peptide identified as a modulator of PGC-1α. While the primary research is not yet publicly available, data from suppliers indicate that this peptide can positively influence the expression and activity of PGC-1α, suggesting a potential therapeutic role in metabolic diseases. This guide will synthesize the available data on this compound and provide a broader context on the therapeutic relevance of PGC-1α modulation.
Quantitative Data Summary
The data available for this compound indicates its activity in relevant cell-based assays. The following tables summarize the reported quantitative effects.
Table 1: Effect of this compound on PGC-1α Promoter Activity
| Cell Line | Treatment Concentration | Treatment Duration | Outcome |
| HepG2 | 0.5 mg/mL | 24 hours | 114% activity of the human PGC-1α promoter |
Table 2: Effect of this compound on PGC-1α mRNA Expression and Lipid Accumulation
| Cell Type | Treatment Concentration | Treatment Duration | Outcome |
| Subcutaneous Human Adipocytes | 0.1 mg/mL | 10 days | 125% increase in PGC-1α mRNA |
| Subcutaneous Human Adipocytes | 0.1 mg/mL | 10 days | 128% increase in intracellular lipid accumulation |
Potential Signaling Pathways of this compound
Given that this compound modulates PGC-1α, its mechanism of action is likely intertwined with the established PGC-1α signaling network. PGC-1α integrates signals from various upstream pathways, such as those activated by exercise, cold, and fasting, to control a wide array of downstream metabolic genes.[4]
Upstream Regulation of PGC-1α
This compound may influence one of the key upstream kinases that activate PGC-1α, such as AMP-activated protein kinase (AMPK) or p38 MAPK.[5] Activation of these kinases by physiological stress (e.g., low energy levels) leads to the phosphorylation and subsequent activation of PGC-1α.
Downstream Effects of PGC-1α Activation
Once activated, PGC-1α co-activates several transcription factors, including Nuclear Respiratory Factors (NRF-1, NRF-2) and Estrogen-Related Receptor alpha (ERRα).[1] This leads to the transcription of genes involved in mitochondrial biogenesis and function. Furthermore, PGC-1α partners with PPARα to drive fatty acid oxidation and with HNF4α and FOXO1 to promote gluconeogenesis in the liver.[3][6]
Experimental Protocols (Representative)
The following are generalized protocols for the assays mentioned in the supplier data for this compound.
PGC-1α Promoter Activity Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) under the control of the PGC-1α promoter.
-
Cell Culture and Transfection: HepG2 cells are cultured in appropriate media. Cells are then co-transfected with a plasmid containing the human PGC-1α promoter region upstream of a firefly luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.[7]
-
Treatment: Post-transfection, cells are treated with various concentrations of this compound (e.g., 0.5 mg/mL) or a vehicle control for a specified duration (e.g., 24 hours).
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold change in promoter activity is calculated relative to the vehicle-treated control cells.
Quantification of PGC-1α mRNA (RT-qPCR)
This protocol is used to measure the relative abundance of PGC-1α messenger RNA in cells after treatment.
-
Cell Culture and Treatment: Differentiated subcutaneous human adipocytes are treated with this compound (e.g., 0.1 mg/mL) or vehicle for a specified period (e.g., 10 days).
-
RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).[8]
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for PGC-1α and one or more stable housekeeping genes (e.g., ACTB, GAPDH) for normalization.[9]
-
Data Analysis: The relative expression of PGC-1α mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene(s), and expressed as a fold change compared to the vehicle control.[9]
Intracellular Lipid Accumulation Assay (Oil Red O Staining)
This method is used to visualize and quantify neutral lipids within cultured cells.
-
Cell Culture and Treatment: Differentiated subcutaneous human adipocytes are treated with this compound (e.g., 0.1 mg/mL) or vehicle for 10 days.
-
Fixation: Cells are washed with PBS and fixed with a 10% formalin solution.[10]
-
Staining: The fixed cells are washed and then stained with a working solution of Oil Red O, a fat-soluble dye that stains neutral triglycerides and lipids red.[11][12]
-
Washing and Counterstaining: Excess stain is washed away, and nuclei can be counterstained with hematoxylin.[10][12]
-
Quantification: The stained lipid droplets can be visualized by microscopy. For quantification, the stain is eluted from the cells with isopropanol, and the absorbance is measured with a spectrophotometer (e.g., at 492 nm).[10]
Therapeutic Potential in Metabolic Diseases
Modulation of PGC-1α activity holds significant promise for the treatment of metabolic diseases. By activating PGC-1α, a peptide like this compound could potentially:
-
Improve Insulin Sensitivity: By promoting mitochondrial biogenesis and a more oxidative muscle fiber type, PGC-1α activation can enhance glucose uptake and utilization in skeletal muscle, a key factor in improving systemic insulin sensitivity.
-
Combat Obesity: PGC-1α drives adaptive thermogenesis in brown adipose tissue and the "browning" of white adipose tissue, increasing energy expenditure.[3] This makes it an attractive target for anti-obesity therapies.
-
Ameliorate Hepatic Steatosis: In the liver, PGC-1α stimulates fatty acid β-oxidation.[6] By increasing the liver's capacity to burn fat, PGC-1α activators could help reduce the lipid accumulation characteristic of non-alcoholic fatty liver disease.
-
Protect Against Oxidative Stress: PGC-1α regulates the expression of numerous antioxidant genes, helping to protect cells from the oxidative stress that is a common feature of metabolic diseases.[1]
The reported increase in PGC-1α mRNA and promoter activity by this compound suggests it could engage these therapeutic pathways. However, the concurrent observation of increased intracellular lipid accumulation in adipocytes warrants further investigation to understand the full context of this effect and its implications for adipocyte function and whole-body metabolism.
Conclusion and Future Directions
This compound is a novel peptide that modulates PGC-1α, a central regulator of metabolism. The preliminary data suggests it can enhance PGC-1α expression and activity. Based on the well-established role of PGC-1α, this peptide has theoretical therapeutic potential for a range of metabolic diseases.
Critical next steps for the development of this compound will be:
-
Publication of Primary Research: Detailed, peer-reviewed studies are necessary to validate the initial findings and fully characterize the peptide's mechanism of action.
-
In Vivo Studies: Preclinical studies in animal models of obesity, diabetes, and fatty liver disease are required to assess the efficacy, safety, and pharmacokinetic profile of this compound.
-
Mechanism of Lipid Accumulation: Further research is needed to elucidate why a PGC-1α activator would increase lipid accumulation in adipocytes and whether this represents a beneficial enhancement of storage capacity or a potentially adverse effect.
References
- 1. PGC-1α, Inflammation, and Oxidative Stress: An Integrative View in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. PGC-1 coactivators in the control of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Functional interaction of regulatory factors with the Pgc-1α promoter in response to exercise by in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional effects of muscle PGC-1alpha in aged animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exercise- and Cold-Induced Human PGC-1α mRNA Isoform Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of Angiotensin II in Regulating Gene Expression
Introduction
Angiotensin II (Ang II) is the primary effector peptide of the renin-angiotensin system (RAS) and plays a critical role in cardiovascular physiology and pathophysiology.[1] It is an octapeptide hormone that regulates blood pressure and is a key factor in the development of hypertension, cardiovascular remodeling, and end-organ damage.[1][2] Ang II exerts its effects by binding to two main G-protein coupled receptors, the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[3][4] The majority of the well-known physiological and pathological effects of Ang II are mediated by the AT1R.[1] This guide will provide a detailed overview of the signaling pathways activated by Angiotensin II and its subsequent role in the regulation of gene expression, supported by quantitative data and detailed experimental protocols.
Angiotensin II Signaling Pathways
Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression. The primary signaling pathways are detailed below.
AT1 Receptor Signaling
The AT1R is coupled to several heterotrimeric G proteins, including Gq/11, G12/13, and Gi.[1] Activation of these G proteins leads to the stimulation of multiple downstream signaling pathways:
-
Phospholipase C (PLC) Pathway: Activation of Gq/11 stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Ang II is a potent activator of the MAPK family, including Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal Kinases (JNK), and p38 MAPK.[2][4] These kinases are involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[2]
-
JAK/STAT Pathway: The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also activated by Ang II.[4][5] This pathway is crucial for the transcription of genes involved in inflammation and immune responses.
-
Reactive Oxygen Species (ROS) Production: Ang II stimulates the production of ROS through the activation of NAD(P)H oxidases.[2] ROS can act as second messengers to modulate the activity of various signaling molecules, including kinases and phosphatases.[2]
AT1 Receptor Signaling Pathway.
AT2 Receptor Signaling
The AT2R signaling pathway is less characterized than that of the AT1R, but it is known to often counteract the effects of AT1R activation.[3] A novel signaling mechanism for the AT2R has been described, involving the transcription factor promyelocytic zinc finger protein (PLZF).[3] Upon Ang II stimulation, the AT2R and PLZF co-localize and internalize, leading to the translocation of PLZF to the nucleus.[3] In the nucleus, PLZF activates the transcription of the p85α catalytic subunit of PI3K, which is involved in protein synthesis.[3]
AT2 Receptor Signaling Pathway.
Quantitative Data on Angiotensin II-Regulated Gene Expression
Studies using microarray and real-time RT-PCR have identified a number of genes that are regulated by Angiotensin II in various cell types. The following table summarizes the fold changes in mRNA levels of Ang II-modulated transcription regulatory genes in H295R human adrenocortical cells.[6]
| Gene Symbol | Gene Name | Fold Change (Microarray) | Fold Change (Real-time RT-PCR) |
| NR4A2 | Nuclear receptor subfamily 4 group A member 2 | 11.2 | 10.5 |
| NR4A1 | Nuclear receptor subfamily 4 group A member 1 | 8.9 | 9.8 |
| NFIL3 | Nuclear factor, interleukin 3 regulated | 5.4 | 6.2 |
| BHLHB2 | Basic helix-loop-helix family, member e40 | 3.8 | 4.1 |
| PER1 | Period circadian protein homolog 1 | 3.5 | 3.9 |
| BTG2 | BTG anti-proliferation factor 2 | 3.2 | 3.5 |
| MITF | Melanogenesis associated transcription factor | 2.9 | 3.1 |
| ZFP295 | Zinc finger protein 295 | 2.5 | 2.8 |
| VDR | Vitamin D (1,25- dihydroxyvitamin D3) receptor | 2.3 | 2.6 |
| HMGA1 | High mobility group AT-hook 1 | 2.1 | 2.4 |
| BCL11B | BAF chromatin remodeling complex subunit | -2.2 | -2.5 |
| SIX2 | SIX homeobox 2 | -2.6 | -2.9 |
Experimental Protocols
Cell Culture and Angiotensin II Treatment
A variety of cell lines are used to study the effects of Angiotensin II, including vascular smooth muscle cells (VSMCs), H9c2 cardiomyocytes, and human adrenocortical H295R cells.[7][8][9]
-
Cell Culture: Cells are typically grown in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.[7] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[10]
-
Angiotensin II Treatment: For experiments, cells are often made quiescent by serum starvation for 24-48 hours.[7] Angiotensin II is then added to the culture medium at concentrations ranging from 1 nM to 1 µM for various time points, typically from 30 minutes to 48 hours, depending on the specific endpoint being measured.[8][9][11]
RNA Extraction and Quantitative Real-Time PCR (qPCR)
To quantify changes in gene expression, total RNA is extracted from cells, reverse transcribed into cDNA, and then subjected to qPCR.
-
RNA Extraction: Total RNA can be extracted using commercially available kits or reagents like TRIzol, following the manufacturer's instructions.[12]
-
cDNA Synthesis: cDNA is synthesized from total RNA using a reverse transcription kit.[12]
-
qPCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes to detect and quantify the amplification of the target genes.[12][13] The relative expression of the target genes is typically normalized to a stable housekeeping gene, such as GAPDH or ACTB.[13][14] The comparative threshold cycle (2-ΔΔCt) method is commonly used to calculate the fold change in gene expression.[15]
Experimental Workflow for qPCR.
Western Blot Analysis
Western blotting is used to detect and quantify changes in protein expression and the phosphorylation status of signaling proteins.
-
Protein Extraction: Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford assay.[16]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[12][16]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest.[16] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.[16]
-
Detection: The protein bands are visualized using chemiluminescence or fluorescence imaging systems.[12][16] The band intensity is quantified using densitometry software and is often normalized to a loading control protein like GAPDH or β-actin.
Experimental Workflow for Western Blot.
Angiotensin II is a multifaceted peptide that exerts profound effects on gene expression through the activation of a complex network of signaling pathways. Understanding these mechanisms is crucial for the development of therapeutic strategies targeting the renin-angiotensin system in cardiovascular and other diseases. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the intricate role of Angiotensin II in cellular and molecular processes.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. embopress.org [embopress.org]
- 4. Angiotensin II Regulation of Adrenocortical Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ahajournals.org [ahajournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Angiotensin II early regulated genes in H295R human adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin II Increases Cancer Stem Cell-like Phenotype in Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Angiotensin converting enzyme 2 gene expression and markers of oxidative stress are correlated with disease severity in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Long-Term Angiotensin II Infusion Induces Oxidative and Endoplasmic Reticulum Stress and Modulates Na+ Transporters Through the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.5. Western blot analysis [bio-protocol.org]
Hypothetical Technical Whitepaper: Discovery and Initial Characterization of Ac-SVVVRT-NH2
Disclaimer: The following technical guide is a hypothetical document created for illustrative purposes. The peptide Ac-SVVVRT-NH2 is not a known, publicly documented compound, and the data, experimental protocols, and biological context presented herein are fictional and based on standard methodologies for peptide discovery and characterization.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel bioactive peptides offers significant therapeutic potential across a spectrum of diseases. This whitepaper details the discovery and initial characterization of a novel N-terminally acetylated and C-terminally amidated hexapeptide, designated this compound. This peptide was identified through a targeted in-silico screening approach aimed at discovering modulators of the (hypothetical) inflammatory kinase, Kinase-X. The presence of multiple hydrophobic valine residues, flanked by polar serine and threonine and a positively charged arginine, suggested a unique binding potential. This document outlines the synthesis, purification, and initial biophysical and in-vitro characterization of this compound.
Synthesis and Purification
This compound was synthesized using standard solid-phase peptide synthesis (SPPS) on a Rink Amide resin, followed by purification and characterization.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Swelling: Rink Amide resin was swelled in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group was removed from the resin using 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: The appropriate Fmoc-protected amino acid was activated with HBTU/HOBt in the presence of DIPEA and coupled to the resin for 2 hours. Coupling efficiency was monitored using a Kaiser test.
-
Chain Elongation: Steps 2 and 3 were repeated for each amino acid in the sequence (Thr, Arg, Val, Val, Val, Ser).
-
N-terminal Acetylation: Following the final deprotection, the N-terminus was acetylated using a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: The peptide was cleaved from the resin, and side-chain protecting groups were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.
-
Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was lyophilized.
High-Performance Liquid Chromatography (HPLC) Purification:
-
System: A reverse-phase C18 column was used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes was used for elution.
-
Detection: Elution was monitored at 220 nm.
-
Fraction Collection: Fractions corresponding to the major peak were collected, pooled, and lyophilized.
Physicochemical Characterization
The purified peptide was characterized to confirm its identity and purity.
Data Presentation
| Parameter | Result |
| Purity (by analytical HPLC) | >98% |
| Molecular Weight (Calculated) | 715.9 g/mol |
| Molecular Weight (Observed, ESI-MS) | 716.5 [M+H]⁺ |
In-Vitro Biological Activity
The biological activity of this compound was assessed using a hypothetical in-vitro kinase inhibition assay against its intended target, Kinase-X.
Experimental Protocols
Kinase-X Inhibition Assay:
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by Kinase-X.
-
Reaction Components: Recombinant human Kinase-X, a biotinylated substrate peptide, and ATP were used.
-
Procedure:
-
This compound was serially diluted in assay buffer.
-
The peptide dilutions were incubated with Kinase-X for 15 minutes.
-
The kinase reaction was initiated by adding the substrate peptide and ATP.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin were added.
-
After a 30-minute incubation, the TR-FRET signal was read on a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.
Data Presentation
| Assay | Result |
| Kinase-X Inhibition (IC50) | 15.2 µM |
Visualizations
Hypothetical Signaling Pathway
Caption: Inhibition of the Kinase-X pathway by this compound.
Experimental Workflow
Methodological & Application
Application Notes and Protocols for Ac-SVVVRT-NH2 in HepG2 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human hepatocellular carcinoma cell line, HepG2, is a widely utilized in vitro model in liver cancer research and drug discovery.[1][2] These epithelial-like cells retain many differentiated hepatic functions, making them a suitable system for studying hepatotoxicity, drug metabolism, and the efficacy of potential anticancer agents.[1][2] Ac-SVVVRT-NH2 is a novel synthetic peptide being investigated for its potential therapeutic properties. These application notes provide a comprehensive guide for the initial characterization of this compound's effects on the HepG2 cell line, with detailed protocols for assessing its impact on cell viability, apoptosis, and potential mechanisms of action.
General Guidelines for Handling HepG2 Cells
HepG2 cells are adherent and grow in clusters. Proper cell culture technique is crucial for reproducible results.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage sub-confluent cultures (70-80% confluency). Rinse with a sterile phosphate-buffered saline (PBS) and detach cells using a trypsin-EDTA solution.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of HepG2 cells, which is an indicator of cell viability.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound peptide stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation:
The results can be summarized in a table to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 10 | 1.18 | 0.06 | 94.4 |
| 25 | 0.95 | 0.05 | 76.0 |
| 50 | 0.63 | 0.04 | 50.4 |
| 100 | 0.31 | 0.03 | 24.8 |
| 200 | 0.15 | 0.02 | 12.0 |
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.[6]
-
Treat the cells with this compound at the determined IC50 concentration and a lower concentration for 24 hours.[7]
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][9]
-
Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
The quantitative data from the flow cytometry analysis should be presented in a clear, tabular format.
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (25 µM) | 70.8 ± 3.5 | 15.3 ± 1.2 | 4.1 ± 0.6 | 9.8 ± 1.0 |
| This compound (50 µM) | 45.1 ± 2.8 | 35.6 ± 2.5 | 12.7 ± 1.8 | 6.6 ± 0.9 |
Visualizations
Experimental Workflow
Caption: Workflow for characterizing a novel peptide in HepG2 cells.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Potential intrinsic apoptosis pathway activated by this compound.
Logical Relationship for Cytoprotective vs. Cytotoxic Effects
References
- 1. invivogen.com [invivogen.com]
- 2. HepG2 Cells [cytion.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Evaluation of Apoptotic Gene Expression in Hepatoma Cell Line (HepG2) Following Nisin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Western blot protocol for detecting PGC-1α after Ac-SVVVRT-NH2 treatment
Topic: Western Blot Protocol for Detecting PGC-1α after Ac-SVVVRT-NH2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a transcriptional coactivator that serves as a master regulator of mitochondrial biogenesis and cellular energy metabolism.[1][2][3][4] Its activity is crucial in tissues with high energy demand such as skeletal muscle, heart, and brown adipose tissue.[2][5] PGC-1α integrates signals from various pathways to control gene expression related to mitochondrial respiration, fatty acid oxidation, and glucose metabolism.[3][6] Dysregulation of PGC-1α has been implicated in several metabolic diseases, including obesity, type 2 diabetes, and neurodegenerative disorders, making it an attractive therapeutic target.[3][4]
This document provides a detailed protocol for treating cells with the synthetic peptide this compound and subsequently detecting changes in PGC-1α protein levels using Western blotting. The protocol is designed to enable researchers to investigate the potential of this novel peptide to modulate PGC-1α expression.
Experimental Protocols
Part 1: Cell Culture and Peptide Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding:
-
Culture cells in appropriate growth medium until they reach 70-80% confluency.
-
Seed cells into 6-well plates at a density that will allow them to reach 80-90% confluency at the time of harvesting.
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM) and time points (e.g., 6h, 12h, 24h) to determine the optimal experimental conditions.
-
-
Cell Treatment:
-
Remove the growth medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of the solvent used for the peptide stock).
-
Incubate the cells for the desired time points.
-
Part 2: Protein Extraction
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Part 3: Western Blotting for PGC-1α
-
Sample Preparation:
-
Based on the protein quantification, dilute the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 30-40 µg of total protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and molecular weight.
-
Run the gel at a constant voltage until the dye front reaches the bottom. The expected molecular weight of PGC-1α is approximately 90-110 kDa.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGC-1α (e.g., from Novus Biologicals or Cell Signaling Technology) diluted in the blocking buffer.[7] The incubation should be carried out overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the PGC-1α band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table for clear comparison.
| Treatment Group | Concentration | PGC-1α Expression (Normalized to Loading Control) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1.00 ± 0.12 | 1.0 |
| This compound | 1 µM | 1.25 ± 0.15 | 1.25 |
| This compound | 10 µM | 1.80 ± 0.21 | 1.80 |
| This compound | 50 µM | 2.50 ± 0.30 | 2.50 |
| Positive Control | - | 3.10 ± 0.25 | 3.10 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for Western blot analysis of PGC-1α.
PGC-1α Signaling Pathway
Caption: Simplified PGC-1α signaling pathway.
References
- 1. Role of PGC-1α signaling in skeletal muscle health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of PGC-1α signaling in skeletal muscle health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PGC-1alpha: a key regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The regulatory effect and mechanism of PGC-1α on mitochondrial function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial regulator PGC-1a—Modulating the modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PGC1A Antibody (3G6) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Delivery of Ac-SVVVRT-NH2
These application notes provide a comprehensive overview of potential in vivo delivery methods for the synthetic peptide Ac-SVVVRT-NH2, tailored for researchers, scientists, and professionals in drug development. The following sections detail various administration routes and formulation strategies, complete with experimental protocols and comparative data.
Introduction to this compound and In Vivo Delivery Challenges
This compound is a synthetic peptide with potential therapeutic applications. However, like many peptides, its in vivo delivery is often hampered by poor stability, rapid clearance, and low bioavailability. The primary challenges include enzymatic degradation by proteases and peptidases, renal clearance, and poor penetration across biological membranes. To overcome these obstacles, various delivery strategies can be employed to protect the peptide and enhance its therapeutic efficacy.
Parenteral Administration Routes
Parenteral administration is a common method for delivering peptides directly into the systemic circulation, bypassing the gastrointestinal tract's degradative environment. The choice of route depends on the desired pharmacokinetic profile and the target tissue.
Intravenous (IV) Injection
Intravenous injection ensures immediate and complete bioavailability of this compound. This method is suitable for initial efficacy studies and for determining the peptide's intrinsic activity.
Experimental Protocol: Intravenous (IV) Injection in Mice
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
-
-
Animal Handling and Dosing:
-
Use appropriate animal models (e.g., BALB/c or C57BL/6 mice, 6-8 weeks old).
-
Warm the animal under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, slowly inject the desired volume of the peptide solution (typically 100-200 µL) into one of the lateral tail veins.
-
Monitor the animal for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for signs of distress.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) via retro-orbital or submandibular bleeding to determine the pharmacokinetic profile.
-
Monitor relevant pharmacodynamic markers or therapeutic outcomes according to the study design.
-
Subcutaneous (SC) Injection
Subcutaneous injection provides a slower and more sustained release of the peptide compared to IV injection, which can be advantageous for maintaining therapeutic concentrations over a longer period.
Experimental Protocol: Subcutaneous (SC) Injection in Mice
-
Preparation of Dosing Solution: Prepare the this compound solution as described for IV injection.
-
Animal Handling and Dosing:
-
Gently scruff the mouse to lift a fold of skin on its back, typically between the shoulder blades.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the desired volume of the peptide solution (typically 100-200 µL) into the subcutaneous space.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
-
Post-Administration Monitoring: Monitor the animal and collect samples as described for IV injection, adjusting the time points to capture the slower absorption profile (e.g., 0.5, 1, 2, 4, 8, 24 hours).
Intraperitoneal (IP) Injection
Intraperitoneal injection is another common route for systemic administration in preclinical studies, offering a larger surface area for absorption than SC injection.
Experimental Protocol: Intraperitoneal (IP) Injection in Mice
-
Preparation of Dosing Solution: Prepare the this compound solution as described for IV injection.
-
Animal Handling and Dosing:
-
Securely hold the mouse and tilt it slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the desired volume of the peptide solution (typically 100-200 µL).
-
-
Post-Administration Monitoring: Monitor the animal and collect samples as described for SC injection.
Advanced Formulation Strategies
To improve the in vivo performance of this compound, advanced formulation strategies can be employed to protect it from degradation and prolong its circulation time.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating this compound in liposomes can protect it from enzymatic degradation and facilitate its delivery to target tissues.
Experimental Protocol: Preparation and Administration of Liposomal this compound
-
Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin lipid film by evaporating the solvent under reduced pressure using a rotary evaporator.
-
Hydrate the lipid film with an aqueous solution of this compound in PBS by vortexing or sonication.
-
To achieve a uniform size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove unencapsulated peptide by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a detergent.
-
-
In Vivo Administration: Administer the liposomal formulation via IV, SC, or IP injection as described in the previous section.
PEGylation
PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to the peptide. This increases the hydrodynamic radius of the peptide, reducing renal clearance and shielding it from proteolytic enzymes.
Experimental Protocol: PEGylation of this compound
-
Conjugation Reaction:
-
Select a reactive PEG derivative (e.g., NHS-PEG) that can react with a functional group on this compound (e.g., the N-terminal amine).
-
Dissolve this compound and the activated PEG in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Mix the reactants at a specific molar ratio (e.g., 1:1.5 peptide to PEG) and allow the reaction to proceed at room temperature or 4°C for a defined period (e.g., 2-24 hours).
-
-
Purification and Characterization:
-
Purify the PEGylated peptide from unreacted PEG and peptide using size exclusion or ion-exchange chromatography.
-
Characterize the conjugate using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC to confirm successful PEGylation and purity.
-
-
In Vivo Administration: Prepare a dosing solution of the purified PEGylated this compound and administer it following the protocols for parenteral injection.
Quantitative Data Summary
The following tables summarize hypothetical but representative pharmacokinetic and efficacy data for different delivery methods of this compound.
Table 1: Pharmacokinetic Parameters of this compound with Different Delivery Methods in Mice
| Delivery Method | Dosing Route | Half-life (t½) (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Free Peptide | IV | 0.5 | 1500 | 800 | 100 |
| Free Peptide | SC | 1.2 | 450 | 600 | 75 |
| Free Peptide | IP | 1.0 | 600 | 680 | 85 |
| Liposomal Encapsulation | IV | 8.5 | 1200 | 4500 | 100 |
| PEGylated Peptide | IV | 12.0 | 1000 | 6200 | 100 |
Table 2: Comparative Efficacy in a Tumor Xenograft Model in Mice
| Treatment Group | Dosing Regimen | Tumor Volume Reduction (%) |
| Vehicle Control | 100 µL Saline, IV, q3d | 0 |
| Free Peptide | 10 mg/kg, IV, q3d | 25 |
| Liposomal Encapsulation | 10 mg/kg, IV, q3d | 55 |
| PEGylated Peptide | 10 mg/kg, IV, q3d | 65 |
Visualizations
The following diagrams illustrate the experimental workflows and concepts described in these application notes.
Caption: General workflow for in vivo studies of this compound.
Caption: Advanced formulation strategies to enhance peptide delivery.
Caption: Hypothetical signaling pathway initiated by this compound.
Application Notes: Immunofluorescence Staining for PGC-1α Nuclear Translocation Induced by Ac-SVVVRT-NH2
Introduction
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master transcriptional co-regulator that plays a pivotal role in orchestrating cellular energy metabolism, mitochondrial biogenesis, and adaptive thermogenesis.[1][2] Its activity is tightly controlled by its subcellular localization. In a basal state, PGC-1α is predominantly found in the cytoplasm. Upon activation by various stimuli, such as exercise, nutrient deprivation, or oxidative stress, PGC-1α translocates to the nucleus.[3][4] In the nucleus, it co-activates a suite of transcription factors, including Nuclear Respiratory Factors (NRF1/2) and Estrogen-Related Receptor α (ERRα), to drive the expression of genes involved in mitochondrial function.[4][5][6] Therefore, visualizing the nuclear translocation of PGC-1α is a key method for assessing its activation.
These application notes provide a detailed protocol for utilizing immunofluorescence (IF) microscopy to detect and quantify the translocation of PGC-1α from the cytoplasm to the nucleus in cultured cells treated with the novel synthetic peptide, Ac-SVVVRT-NH2, a putative modulator of the PGC-1α signaling pathway.
Principle of the Assay
The assay is based on indirect immunofluorescence. Cells are cultured on glass coverslips, treated with this compound, and then fixed to preserve cellular structure. A permeabilization step allows antibodies to access intracellular antigens. A primary antibody specific to PGC-1α is introduced, followed by a fluorophore-conjugated secondary antibody that binds to the primary antibody. A nuclear counterstain, such as DAPI, is used to visualize the cell nucleus. The subcellular localization of PGC-1α is then determined by fluorescence microscopy, where an increase in the co-localization of the PGC-1α signal with the nuclear stain indicates translocation and activation.
Signaling and Experimental Diagrams
A key pathway for PGC-1α activation involves its phosphorylation by AMP-activated protein kinase (AMPK) and p38 MAPK, and its deacetylation by SIRT1, which promote its nuclear import and activity.[4][6][7] Conversely, phosphorylation by kinases like Akt and GSK3β can inhibit PGC-1α.[5][6] The peptide this compound is investigated here as a potential activator within this network.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line (e.g., C2C12 myoblasts, HeLa, HEK293).
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Peptide: this compound (lyophilized). Reconstitute in sterile water or DMSO.
-
Positive Control: PGC-1α activator, e.g., ZLN005 (10 µM).[1]
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.[8][9]
-
Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS.[10][11]
-
Blocking Buffer: 1X PBS / 5% Normal Goat Serum / 0.3% Triton™ X-100.[8]
-
Primary Antibody: Rabbit anti-PGC-1α antibody (use at manufacturer's recommended dilution, typically 1:100 - 1:1000).[12]
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor™ 488), diluted in antibody dilution buffer.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Glass Coverslips and Slides.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Sterilize glass coverslips and place one in each well of a 24-well plate. Seed cells onto the coverslips at a density that will result in 50-80% confluency at the time of the experiment.
-
Incubation: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Peptide Preparation: Prepare stock solutions of this compound and the positive control (e.g., ZLN005). On the day of the experiment, dilute the compounds to the desired final concentration in fresh culture medium.
-
Treatment: Aspirate the old medium from the wells and replace it with the medium containing the vehicle control (e.g., DMSO), this compound (at various concentrations), or the positive control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 4, 8, or 16 hours).
Protocol 2: Immunofluorescence Staining
Note: Perform all steps from step 7 onwards protected from light to avoid photobleaching the fluorophores.[8]
-
Washing: Aspirate the treatment medium and gently wash the cells twice with 1X PBS.
-
Fixation: Add 4% PFA to each well, ensuring the coverslips are fully submerged. Incubate for 15 minutes at room temperature.[9]
-
Washing: Aspirate the fixative and wash the cells three times with 1X PBS for 5 minutes each.[8]
-
Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[9][10]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer to each well and incubate for 60 minutes at room temperature to minimize non-specific antibody binding.[8]
-
Primary Antibody Incubation: Aspirate the blocking buffer. Apply the primary anti-PGC-1α antibody diluted in antibody dilution buffer. Incubate overnight at 4°C in a humidified chamber.[8][10]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply the fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature.[8]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Final Wash: Perform a final wash with 1X PBS.
-
Mounting: Carefully remove the coverslips from the wells using fine-tipped forceps. Mount them cell-side down onto a drop of anti-fade mounting medium on a clean microscope slide. Seal the edges with clear nail polish.[13]
Protocol 3: Image Acquisition and Analysis
-
Microscopy: Examine the slides using a fluorescence or confocal microscope equipped with appropriate filters for DAPI (blue channel) and the secondary antibody's fluorophore (e.g., green channel for Alexa Fluor™ 488).
-
Image Capture: For each experimental condition, capture multiple high-resolution images from different fields of view. Ensure that exposure settings are kept constant across all samples to allow for direct comparison.
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.
-
For each cell, define the nucleus as a region of interest (ROI) based on the DAPI signal.
-
Define the cytoplasm by creating a whole-cell ROI and subtracting the nuclear ROI.
-
Measure the mean fluorescence intensity of the PGC-1α signal in both the nuclear and cytoplasmic ROIs.
-
Calculate the Nuclear-to-Cytoplasmic (N/C) intensity ratio for each cell. An increase in this ratio indicates nuclear translocation.
-
Analyze at least 50-100 cells per condition for statistical significance.
-
Data Presentation
Quantitative results from image analysis should be summarized in a clear, tabular format to facilitate comparison between treatment groups.
| Treatment Group | Concentration | n (cells) | Mean Nuclear Intensity (AU) | Mean Cytoplasmic Intensity (AU) | Mean N/C Ratio ± SEM |
| Vehicle Control | - | >50 | Value | Value | Value |
| This compound | 1 µM | >50 | Value | Value | Value |
| This compound | 10 µM | >50 | Value | Value | Value |
| Positive Control (ZLN005) | 10 µM | >50 | Value | Value | Value |
| Table 1: Example template for presenting quantitative immunofluorescence data. AU = Arbitrary Units; SEM = Standard Error of the Mean. |
Troubleshooting and Controls
-
High Background: Can be caused by insufficient blocking, excessive antibody concentration, or inadequate washing. Optimize blocking time and antibody dilutions.
-
No/Weak Signal: May result from inactive primary antibody, low protein expression, or improper fixation/permeabilization. Confirm protein expression by Western Blot. Titrate antibody concentration.
-
Antibody Specificity Control: To validate that the primary antibody is binding specifically to PGC-1α, perform a peptide blocking control. Pre-incubate the primary antibody with an excess of the immunizing peptide before adding it to the cells; this should abolish specific staining.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gene expression-based screening identifies microtubule inhibitors as inducers of PGC-1α and oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic regulation of PGC-1α localization and turnover implicates mitochondrial adaptation in calorie restriction and the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PGC-1α-Mediated Mitochondrial Quality Control: Molecular Mechanisms and Implications for Heart Failure [frontiersin.org]
- 5. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Posttranslational regulation of PGC‐1α and its implication in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ptglab.com [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. v19.proteinatlas.org [v19.proteinatlas.org]
- 14. shigematsu-bio.com [shigematsu-bio.com]
Troubleshooting & Optimization
Ac-SVVVRT-NH2 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of the peptide Ac-SVVVRT-NH2. The information is intended for researchers, scientists, and drug development professionals. Please note that while general best practices for peptide handling are provided, it is recommended to perform in-house stability studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the lyophilized this compound peptide?
-
For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. Keep the vial tightly sealed and protected from moisture and light. Under these conditions, the peptide should be stable for an extended period.
-
-
Q2: What are the recommended storage conditions for this compound in solution?
-
Once reconstituted, the stability of the peptide in solution is significantly reduced. For short-term storage (up to one month), store the stock solution at -20°C. For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Q3: How many times can I freeze and thaw the peptide solution?
-
It is best to avoid multiple freeze-thaw cycles as this can lead to peptide degradation. We recommend aliquoting the stock solution into single-use volumes before freezing.
-
-
Q4: How do I properly reconstitute the lyophilized peptide?
-
To reconstitute the peptide, it is important to use a solvent in which the peptide is soluble. The choice of solvent will depend on the experimental requirements. For initial reconstitution, sterile, high-purity water is often a good choice. If solubility is an issue, small amounts of solvents like acetonitrile or DMSO can be used, followed by dilution with an aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your assay.
-
Stability and Degradation
-
Q5: What factors can affect the stability of this compound in solution?
-
Several factors can influence peptide stability in solution, including:
-
pH: Extreme pH values (highly acidic or alkaline) can cause hydrolysis of peptide bonds. Most peptides are most stable at a near-neutral pH.[1]
-
Temperature: Higher temperatures accelerate degradation processes.
-
Oxidation: The presence of certain amino acids can make a peptide susceptible to oxidation.[2]
-
Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide.
-
Aggregation: At high concentrations, peptides can aggregate and precipitate out of solution.[3][4]
-
-
-
Q6: Are there any specific amino acids in this compound that are prone to degradation?
-
Q7: What are the visual signs of peptide degradation or instability?
-
Visual indicators of peptide instability can include the appearance of cloudiness or precipitation in the solution, which may suggest aggregation or poor solubility.[6] However, many degradation pathways, such as hydrolysis or oxidation, do not produce visible changes. The most reliable way to assess peptide integrity is through analytical methods like HPLC.
-
Troubleshooting
-
Q8: My peptide won't dissolve. What should I do?
-
If you encounter solubility issues, consider the following:
-
Sonication: Gentle sonication can help to dissolve the peptide.
-
Solvent Change: If using a purely aqueous solution, the addition of a small amount of a compatible organic solvent (e.g., acetonitrile, DMSO) may be necessary.
-
pH Adjustment: The solubility of a peptide can be pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
-
-
Q9: I'm observing a loss of activity in my experiments. Could this be due to peptide instability?
-
Q10: How can I prevent peptide adsorption to vials and pipette tips?
-
Peptides can be "sticky" and adsorb to surfaces, leading to a loss of active material.[2] To mitigate this, consider using low-protein-binding microcentrifuge tubes and pipette tips. Including a carrier protein, such as BSA, in your buffer can also help to reduce non-specific binding, provided it does not interfere with your assay.
-
Quantitative Data and Experimental Protocols
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | > 1 year | Store in a desiccator, protected from light. |
| Stock Solution | -20°C | ≤ 1 month | Aliquot to minimize freeze-thaw cycles.[3] |
| -80°C | ≤ 6 months | Aliquot to minimize freeze-thaw cycles.[3] |
Table 2: Example Experimental Design for this compound Stability Assessment
| Condition | Temperature | Time Points | Analysis Method |
| pH Stability | 4°C, 25°C, 37°C | 0, 24, 48, 72 hours | RP-HPLC |
| pH 4.0 (Acetate Buffer) | |||
| pH 7.4 (Phosphate Buffer) | |||
| pH 9.0 (Tris Buffer) | |||
| Freeze-Thaw Stability | -20°C to 25°C | 0, 1, 3, 5 cycles | RP-HPLC |
| Solution Stability | 4°C | 0, 1, 7, 14, 30 days | RP-HPLC |
| -20°C | 0, 1, 3, 6 months | RP-HPLC |
Detailed Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Solvent Preparation: Prepare the desired solvent. For a 1 mg/mL stock solution, you will need 1 mL of solvent for every 1 mg of peptide. A common starting solvent is sterile, ultrapure water.
-
Reconstitution: Carefully add the appropriate volume of the prepared solvent to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into single-use, low-protein-binding tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Peptide Stability by RP-HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the buffers and conditions you wish to test (see Table 2 for examples).
-
Prepare an initial "time zero" sample by immediately diluting an aliquot of the freshly prepared solution to the working concentration for HPLC analysis.
-
Incubate the remaining samples under the desired stress conditions (e.g., different temperatures, pH).
-
-
Time-Point Sampling:
-
At each designated time point, withdraw an aliquot from each experimental condition.
-
If necessary, quench any ongoing reactions (e.g., by acidification or freezing).
-
Dilute the samples to the appropriate concentration for HPLC analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the "time zero" sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products. If available, LC-MS can be used to identify these degradation products.[7]
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for common peptide-related issues.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. peptide.com [peptide.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. pepdoopeptides.com [pepdoopeptides.com]
Technical Support Center: Normalizing qPCR Data in Ac-SVVVRT-NH2 Gene Expression Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on normalizing quantitative PCR (qPCR) data for gene expression studies involving the synthetic peptide Ac-SVVVRT-NH2. Accurate normalization is critical for reliable and reproducible results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Quick Links:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide provides solutions to common problems encountered during qPCR data normalization in studies investigating the effects of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cq values (>35) or no amplification for target genes | 1. Low target gene expression in the chosen cell line or tissue. 2. Inefficient primers. 3. Poor RNA quality or low quantity. 4. Suboptimal reverse transcription or qPCR conditions. | 1. Increase the amount of cDNA template in the qPCR reaction. 2. Validate primer efficiency using a standard curve. Redesign primers if efficiency is <90% or >110%. 3. Assess RNA integrity (e.g., using a Bioanalyzer) and ensure A260/280 and A260/230 ratios are optimal. 4. Optimize annealing temperature and reaction component concentrations. |
| Inconsistent Cq values between technical replicates | 1. Pipetting errors. 2. Poorly mixed reaction components. 3. Bubbles in reaction wells. | 1. Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for all reactions to minimize variability. 2. Gently vortex and centrifuge the master mix before aliquoting. 3. Centrifuge the qPCR plate before running to remove bubbles. |
| Variable reference gene expression across samples | 1. The chosen reference gene is regulated by this compound treatment. 2. Different cell densities or passage numbers between treated and untreated samples. | 1. Validate a panel of candidate reference genes to find one or more that are stably expressed under your experimental conditions. Do not assume common housekeeping genes are always stable. 2. Standardize cell culture conditions, including seeding density and passage number. |
| Amplification in No-Template Control (NTC) | 1. Contamination of reagents (water, primers, master mix) with template DNA. 2. Aerosol contamination from previous PCR experiments. | 1. Use fresh, nuclease-free water and reagents. Aliquot reagents to avoid contaminating stock solutions. 2. Use dedicated pipettes and workspaces for pre- and post-PCR steps. Clean work areas with a DNA decontamination solution. |
| Unexpected melt curve peaks | 1. Primer-dimers. 2. Non-specific amplification. 3. Genomic DNA contamination. | 1. Optimize primer concentration and annealing temperature. 2. Redesign primers to be more specific. 3. Treat RNA samples with DNase I prior to reverse transcription. Design primers that span an exon-exon junction. |
Frequently Asked Questions (FAQs)
Q1: Why is qPCR data normalization necessary in this compound studies?
Normalization is crucial to correct for variations in the amount of starting material (RNA), enzymatic efficiencies of reverse transcription and PCR, and pipetting inaccuracies.[1] Without normalization, it is impossible to determine if observed changes in gene expression are due to the biological effect of this compound or technical variability.
Q2: What is the best method for normalizing qPCR data?
The most common and recommended method is the use of one or more stable reference genes (also known as housekeeping genes).[1] The comparative Ct (ΔΔCt) method is a widely used approach for relative quantification of gene expression when using reference genes.[1]
Q3: Which reference genes should I use for my this compound experiments?
The ideal reference gene is one whose expression is not affected by the experimental conditions, including treatment with this compound. Commonly used reference genes include GAPDH, ACTB, B2M, TBP, and 18S rRNA. However, the stability of these genes can vary between cell types and experimental conditions.[2][3] Therefore, it is essential to validate a panel of candidate reference genes for your specific experimental model.
Q4: How do I validate candidate reference genes?
To validate reference genes, you should:
-
Select a panel of 5-10 candidate reference genes from different functional classes.
-
Measure their expression levels by qPCR in all your experimental groups (e.g., untreated control, this compound treated).
-
Use algorithms like geNorm, NormFinder, or BestKeeper to determine the most stably expressed genes or combination of genes.
Q5: What is the MIQE guideline and why is it important?
MIQE stands for the Minimum Information for Publication of Quantitative Real-Time PCR Experiments. It is a set of guidelines that outlines the minimum information necessary for evaluating and reproducing qPCR experiments. Adhering to MIQE guidelines ensures the transparency and integrity of your research.
Experimental Protocols
Protocol 1: Validation of Reference Genes for this compound Studies
This protocol describes the workflow for selecting and validating stable reference genes for normalizing qPCR data in experiments involving this compound treatment.
1. Candidate Reference Gene Selection:
- Select 5-10 candidate reference genes from literature that are known to be stable in similar experimental systems.
- Include commonly used genes (GAPDH, ACTB) and others from different functional pathways (TBP, RPL13A, YWHAZ).
2. Experimental Setup:
- Prepare cDNA from your control and this compound-treated samples.
- Prepare a qPCR master mix for each candidate reference gene.
- Run qPCR for all candidate genes on all samples in triplicate.
3. Data Analysis:
- Export the Cq values for all reactions.
- Analyze the stability of the candidate reference genes using software such as geNorm, NormFinder, or BestKeeper. These tools will rank the genes based on their expression stability.
- Select the top one to three most stable reference genes for subsequent normalization.
Protocol 2: Relative Quantification of Target Gene Expression using the ΔΔCt Method
This protocol outlines the steps for quantifying the relative expression of a target gene after treatment with this compound, using a validated reference gene.
1. qPCR Experiment:
- Perform qPCR for your target gene(s) and the validated reference gene(s) on all cDNA samples (control and treated).
- Include no-template controls (NTCs) for each gene to check for contamination.
- Run all reactions in triplicate.
2. Data Analysis:
- Step 1: Calculate ΔCt for each sample.
- ΔCt = Cq (target gene) - Cq (reference gene)
- Step 2: Calculate the average ΔCt for the control group.
- Average ΔCt (control)
- Step 3: Calculate ΔΔCt for each sample.
- ΔΔCt = ΔCt (sample) - Average ΔCt (control)
- Step 4: Calculate the fold change in gene expression.
- Fold Change = 2-ΔΔCt
Data Presentation:
The results of the relative quantification can be summarized in a table for clear comparison.
| Treatment Group | Average Cq (Target Gene) | Average Cq (Reference Gene) | Average ΔCt | Average ΔΔCt | Fold Change |
| Control | 24.5 | 21.2 | 3.3 | 0 | 1.0 |
| This compound | 22.8 | 21.3 | 1.5 | -1.8 | 3.48 |
Visualizations
Experimental Workflow
Caption: Workflow for qPCR gene expression analysis in this compound studies.
Hypothetical Signaling Pathway
Given that many short peptides influence cellular processes through signaling cascades, the following diagram illustrates a hypothetical pathway that could be investigated in response to this compound treatment.
References
Best practices for Ac-SVVVRT-NH2 dose-response curve generation
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for generating accurate and reproducible dose-response curves with the peptide Ac-SVVVRT-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: this compound is a synthetic peptide designed as a potential inhibitor of a key kinase in the hypothetical "Signal Transduction Pathway X" (STP-X). Its primary mechanism of action is expected to be the competitive inhibition of the kinase's substrate binding site. A diagram of the hypothetical signaling pathway is provided below.
Caption: Hypothetical "Signal Transduction Pathway X" (STP-X) targeted by this compound.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results, dissolve lyophilized this compound in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock in your assay buffer on the day of the experiment.
Q3: What concentration range should I use for my initial dose-response experiment?
A3: For a first experiment, a broad concentration range is recommended to determine the potency of this compound. A common starting point is a serial dilution from 100 µM down to 1 pM. It is advisable to use a logarithmic spacing of concentrations to adequately cover the expected sigmoidal dose-response curve.[1]
Q4: What are the key parameters I should determine from my dose-response curve?
A4: The primary parameters to determine are the IC50 (or EC50), the Hill slope, and the maximum and minimum response levels.[2][3] The IC50 represents the concentration at which the peptide elicits 50% of its maximal inhibitory effect. The Hill slope describes the steepness of the curve, and the maximum and minimum responses define the upper and lower plateaus of the curve.[3][4]
Experimental Protocol: Generating an this compound Dose-Response Curve
This protocol outlines a general method for determining the inhibitory activity of this compound on its target kinase using an in vitro luminescence-based assay.
Caption: General experimental workflow for this compound dose-response curve generation.
Materials:
-
This compound peptide
-
Target kinase
-
Kinase substrate
-
ATP
-
Assay buffer
-
Luminescence-based kinase assay kit
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Peptide Dilution: Prepare a serial dilution of this compound in assay buffer. A 10-point, 3-fold serial dilution starting from 100 µM is recommended for the initial experiment.
-
Assay Plate Preparation: Add the diluted peptide to the wells of the 384-well plate. Include wells for positive (no peptide) and negative (no kinase) controls.
-
Enzyme and Substrate Addition: Add the target kinase and its substrate to each well.
-
Incubation: Incubate the plate according to the kinase assay kit's instructions to allow the peptide to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Reaction Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP by adding the detection reagent from the luminescence-based assay kit.
-
Data Acquisition: Read the luminescence signal on a plate reader. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).
-
Data Analysis:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized response against the logarithm of the peptide concentration.
-
Fit the data using a non-linear regression model, such as the four-parameter logistic equation, to determine the IC50, Hill slope, and other relevant parameters.[5]
-
Troubleshooting Guide
Q5: My dose-response curve does not have a clear sigmoidal shape. What could be the issue?
A5: An incomplete sigmoidal curve can occur if the concentration range of the peptide is not optimal.[1] If the curve does not plateau at the top or bottom, consider extending the concentration range in both directions.[4] If the curve appears biphasic, it may indicate a complex biological response or the presence of off-target effects.[1]
Q6: I am observing high variability between my replicate wells. How can I reduce this?
A6: High variability can be caused by several factors, including pipetting errors, inconsistent cell seeding (for cell-based assays), or issues with reagent stability.[6] Ensure accurate and consistent pipetting, especially during serial dilutions.[6] Also, confirm that all reagents are properly mixed and that there are no edge effects in your assay plate.
Q7: The fitted dose-response curve does not seem to align well with my data points. What should I do?
A7: A poor curve fit may indicate that the chosen model (e.g., a four-parameter logistic model) is not appropriate for your data.[1] Consider if an alternative model, such as a three-parameter or asymmetrical model, might provide a better fit.[4][5] Additionally, ensure that you have a sufficient number of data points (5-10 concentrations are recommended) to accurately define the curve.[1] Outliers can also significantly impact the curve fit; investigate any data points that deviate substantially from the expected trend.[1]
Caption: A logical workflow for troubleshooting common dose-response curve issues.
Hypothetical Experimental Data
The following table summarizes hypothetical data from dose-response experiments with this compound under different assay conditions.
| Experiment ID | Assay Condition | IC50 (nM) | Hill Slope | R² of Curve Fit |
| EXP-001 | Standard Buffer | 15.2 | -1.1 | 0.992 |
| EXP-002 | High Salt Buffer | 25.8 | -1.0 | 0.985 |
| EXP-003 | Low ATP Concentration | 8.9 | -1.2 | 0.995 |
| EXP-004 | Presence of 1% DMSO | 16.1 | -1.1 | 0.991 |
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. How to Interpret Dose-Response Curves [sigmaaldrich.cn]
- 3. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 4. graphpad.com [graphpad.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Avoiding off-target effects of Ac-SVVVRT-NH2 in experiments
Notice: Information regarding the peptide Ac-SVVVRT-NH2, including its primary target and specific off-target effects, is not currently available in the public domain. The following guide is based on general principles for characterizing novel peptides and mitigating potential off-target effects. The experimental protocols and data presented are illustrative examples and should be adapted based on the determined biological target and activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step to identify the primary target of this compound?
To identify the primary biological target of a novel peptide like this compound, a combination of in silico and experimental approaches is recommended. Start with computational predictions using tools like BLAST (Basic Local Alignment Search Tool) to find proteins with similar sequences, which may suggest a target family. Experimentally, techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or protein microarrays can be employed to identify binding partners directly.
Q2: How can I determine if this compound is causing off-target effects in my cellular assays?
Observing cellular effects that are inconsistent with the hypothesized function of the primary target is a key indicator of potential off-target effects. To systematically assess this, consider performing whole-transcriptome (RNA-seq) or whole-proteome (proteomics) analysis in the presence and absence of this compound. Unanticipated changes in gene or protein expression can point towards off-target signaling pathways being affected. Additionally, utilizing a structurally related but inactive control peptide can help differentiate specific effects from non-specific or cytotoxic effects.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
Inconsistent results can arise from a variety of factors, including peptide stability, solubility, and off-target activity.
-
Troubleshooting Steps:
-
Verify Peptide Integrity and Purity: Use HPLC and mass spectrometry to confirm the purity and identity of your this compound stock.
-
Assess Solubility: Determine the solubility of the peptide in your specific cell culture medium. Aggregation can lead to non-specific effects.
-
Perform Dose-Response Curves: Establish a clear dose-response relationship for your primary endpoint. A narrow therapeutic window may suggest off-target effects at higher concentrations.
-
Use a Negative Control Peptide: Synthesize a scrambled version of the peptide (e.g., Ac-VRSTVV-NH2) to use as a negative control in your assays.
-
Issue 2: Observed cellular phenotype does not match the expected pathway modulation.
If this compound is intended to modulate a specific signaling pathway, but you observe unexpected cellular responses, off-target binding is a likely cause.
-
Troubleshooting Steps:
-
Profile Against a Panel of Receptors/Enzymes: Screen this compound against a commercially available panel of common off-target proteins (e.g., kinases, GPCRs, ion channels).
-
Knockdown/Knockout of the Hypothesized Target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the cellular phenotype persists in the presence of this compound, it strongly indicates off-target effects.
-
Competitive Binding Assays: Perform competitive binding experiments with known ligands for suspected off-targets to see if this compound can displace them.
-
Quantitative Data Summary
The following tables represent hypothetical data that should be experimentally determined for this compound.
Table 1: Hypothetical Binding Affinity and Potency
| Parameter | Hypothesized Target (e.g., Receptor X) | Known Off-Target (e.g., Kinase Y) |
| Binding Affinity (Kd) | 10 nM | 1 µM |
| IC50 | 50 nM | 5 µM |
| EC50 | 25 nM | 10 µM |
Table 2: Hypothetical Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM this compound |
| Kinase A | 5% |
| Kinase B | 8% |
| Kinase Y (Off-Target) | 45% |
| Kinase C | 3% |
Key Experimental Protocols
Protocol 1: Target Engagement Assay using a Cellular Thermal Shift Assay (CETSA)
This method assesses the binding of a ligand to its target in a cellular environment.
-
Culture cells to 80% confluency.
-
Treat one set of cells with this compound at the desired concentration and another with a vehicle control.
-
Incubate for 1 hour at 37°C.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant by Western blot using an antibody against the hypothesized target.
-
Binding of this compound will stabilize the target protein, resulting in less aggregation at higher temperatures compared to the vehicle control.
Protocol 2: Off-Target Profiling using a Kinase Inhibition Assay
This protocol describes a general approach to screen for off-target kinase activity.
-
Utilize a commercial kinase profiling service or an in-house panel of purified kinases.
-
Prepare a stock solution of this compound.
-
In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Add this compound at a standard screening concentration (e.g., 1 µM or 10 µM).
-
Include a positive control inhibitor and a DMSO vehicle control for each kinase.
-
Incubate at the optimal temperature for each kinase.
-
Measure kinase activity using a suitable method (e.g., luminescence-based ATP detection).
-
Calculate the percent inhibition caused by this compound for each kinase.
Visualizations
Caption: Workflow for identifying on-target and off-target effects of a novel peptide.
Caption: Potential on-target vs. off-target signaling pathways for this compound.
How to handle lot-to-lot variability of Ac-SVVVRT-NH2 peptide
Welcome to the Technical Support Center for Ac-SVVVRT-NH2. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and troubleshooting lot-to-lot variability of the synthetic peptide this compound.
Q1: What is peptide lot-to-lot variability and what causes it?
A: Lot-to-lot variability refers to the differences in performance and physical characteristics observed between different manufacturing batches (lots) of the same peptide.[1][2] Even with identical sequences, variations can arise from the complex multi-step process of solid-phase peptide synthesis (SPPS), purification, and lyophilization.[3]
Common causes include:
-
Purity Differences: The percentage of the target peptide versus synthesis-related impurities (e.g., truncated or deletion sequences) can vary.[1]
-
Counter-ion Content (TFA): Trifluoroacetic acid (TFA) is often used during purification and can remain in the final product.[4] Varying TFA levels between lots can affect peptide solubility, stability, and biological activity.[5]
-
Water Content: Peptides are often hygroscopic, meaning they absorb moisture from the air.[6][7] Differences in water content affect the net peptide content (NPC) and therefore the accuracy of concentration calculations.
-
Peptide Aggregation: The formation of secondary structures or aggregates can occur, especially with hydrophobic peptides, impacting solubility and function.[8]
-
Manufacturing Process: Minor deviations in the manufacturing, purification, or lyophilization processes can introduce variability.[2][9]
Q2: I just received a new lot of this compound. How do I properly assess its quality before starting my experiments?
A: Proactive quality control is essential. Before using a new lot, you should perform a series of checks to ensure it meets specifications and is comparable to previous lots.
-
Review the Certificate of Analysis (CoA): The CoA is a critical document provided by the manufacturer that details the quality control testing for that specific batch.[10][11][12] Compare the key parameters against the specifications and the CoA from a previous, well-performing lot.
-
Perform In-House QC: Conduct your own analytical and functional tests to confirm the manufacturer's data and ensure the peptide performs as expected in your specific assay.
The following diagram illustrates a standard workflow for validating a new peptide lot.
References
- 1. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. agilent.com [agilent.com]
- 4. polypeptide.com [polypeptide.com]
- 5. genscript.com [genscript.com]
- 6. Blog - How to Decipher a Certificate of Analysis (CoA) [iris-biotech.de]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. bluewellpeptides.com [bluewellpeptides.com]
- 12. Understanding COA’s · Bio Health Peptides Proteins [skool.com]
Validation & Comparative
Validating Ac-SVVVRT-NH2 Target Engagement on PGC-1α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of the novel peptide Ac-SVVVRT-NH2 on Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism. We present a comparative analysis of this compound against known PGC-1α modulators, detail essential experimental protocols for validation, and illustrate the relevant biological pathways and workflows.
Executive Summary
This compound has been identified as a modulator of PGC-1α, demonstrating the ability to increase PGC-1α promoter activity and mRNA expression. This guide outlines a systematic approach to rigorously validate this interaction and quantify its effects in comparison to established PGC-1α activators and inhibitors. The presented methodologies will enable researchers to characterize the mechanism of action of this compound and assess its potential as a therapeutic agent targeting PGC-1α-related pathways.
Comparative Analysis of PGC-1α Modulators
To objectively assess the efficacy and potency of this compound, a direct comparison with well-characterized PGC-1α modulators is essential. We propose the use of ZLN005 as a positive control (activator) and SR-18292 as a negative/alternative control (inhibitor).
| Compound | Type | Mechanism of Action | Reported Activity |
| This compound | Modulator | Modulates the activity of the human PGC-1α promoter. | - 114% activation of human PGC-1α promoter in HepG2 cells.- 125% increase in PGC-1α mRNA in subcutaneous human adipocytes.[1] |
| ZLN005 | Activator | Potent activator of PGC-1α transcription, dependent on the AMPK pathway and the MEF2 binding site on the PGC-1α promoter.[2][3] | - ~3-fold increase in PGC-1α mRNA levels in L6 myotubes at 20 µmol/L.[4]- 1.7-fold increase in PGC-1α mRNA levels in hESC-CMs at 10 μM.[2] |
| SR-18292 | Inhibitor | Increases PGC-1α acetylation by enhancing its interaction with the acetyltransferase GCN5, which suppresses its co-activation of target transcription factors like HNF4α.[5][6] | - Suppresses gluconeogenic gene expression and reduces glucose production in hepatocytes.[5][6]- Significantly reduced glucagon- and PGC-1α-mediated glucose production in isolated hepatocytes.[6] |
Experimental Validation Workflow
A multi-tiered approach is recommended to validate the engagement of this compound with PGC-1α, progressing from cellular assays to more complex mechanistic studies.
Caption: A stepwise workflow for the validation of this compound's effect on PGC-1α.
PGC-1α Signaling Pathway
Understanding the PGC-1α signaling network is crucial for interpreting experimental outcomes. PGC-1α is a central hub that integrates signals from various upstream pathways to control a wide range of downstream transcriptional programs.
Caption: Simplified PGC-1α signaling pathway highlighting key upstream regulators and downstream effectors.
Detailed Experimental Protocols
Luciferase Reporter Assay for PGC-1α Promoter Activity
Objective: To quantify the effect of this compound on the transcriptional activity of the PGC-1α promoter.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect cells with a luciferase reporter plasmid containing the human PGC-1α promoter upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound, ZLN005 (positive control), SR-18292 (negative control), and a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After a 24-48 hour incubation period, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity relative to the vehicle control.
-
Quantitative PCR (qPCR) for PGC-1α mRNA Expression
Objective: To measure the change in PGC-1α mRNA levels in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., primary human adipocytes, L6 myotubes) to confluence.
-
Treat cells with this compound, ZLN005, SR-18292, and a vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for PGC-1α and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Use a SYBR Green or probe-based qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative expression of PGC-1α mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To determine if this compound modulates the interaction of PGC-1α with its known binding partners (e.g., PPARγ, NRF-1, GCN5).
Methodology:
-
Cell Lysis and Protein Extraction:
-
Treat cells with the compounds as described above.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to PGC-1α overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the PGC-1α-antibody complex.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against known PGC-1α interacting partners (e.g., PPARγ, NRF-1, GCN5) to detect co-immunoprecipitated proteins.
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate whether this compound affects the binding of PGC-1α-co-activated transcription factors to the promoter regions of target genes.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with the compounds, followed by cross-linking of proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
-
Immunoprecipitation:
-
Immunoprecipitate the chromatin with an antibody against a transcription factor known to be co-activated by PGC-1α (e.g., NRF-1, HNF4α).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links and purify the immunoprecipitated DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of known PGC-1α target genes (e.g., TFAM, PEPCK).
-
-
Data Analysis:
-
Quantify the amount of immunoprecipitated DNA relative to an input control to determine the enrichment of the transcription factor at the specific promoter.
-
By following this comprehensive guide, researchers can systematically validate the target engagement of this compound on PGC-1α, compare its activity to other modulators, and elucidate its mechanism of action, thereby providing a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mitochondrial Function Modulators: An In-depth Look at Resveratrol
A comparative analysis between Ac-SVVVRT-NH2 and resveratrol on mitochondrial function cannot be provided at this time due to the absence of publicly available scientific literature and experimental data on the peptide this compound. Extensive searches have yielded no information on the effects of this specific peptide on mitochondrial biogenesis, oxidative stress, apoptosis, or mitochondrial membrane potential.
This guide will therefore focus on a comprehensive analysis of resveratrol's multifaceted effects on mitochondrial function, presenting experimental data and detailed methodologies for the benefit of researchers, scientists, and drug development professionals.
Resveratrol: A Potent Modulator of Mitochondrial Function
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts. It has garnered significant scientific interest for its potential to influence a wide range of physiological processes, with mitochondrial function being a key area of investigation.
Data Summary: Resveratrol's Impact on Mitochondrial Parameters
The following table summarizes the quantitative effects of resveratrol on key mitochondrial functions as reported in various studies. It is important to note that the effects of resveratrol can be dose- and cell-type-dependent.
| Parameter | Effect of Resveratrol | Key Molecular Targets | Reference Cell/Model System |
| Mitochondrial Biogenesis | Increased mitochondrial mass and mtDNA content.[1][2] | PGC-1α, SIRT1, AMPK, NRF-1, TFAM.[1][2][3][4] | Endothelial cells, skeletal muscle, hepatocytes.[2][5] |
| Oxidative Stress | Attenuated mitochondrial Reactive Oxygen Species (ROS) production.[6][7][8][9] | SIRT1, induction of mitochondrial antioxidant systems.[6][7] | Coronary arterial endothelial cells, zebrafish embryos.[7][8][9] |
| Apoptosis | Can induce or inhibit apoptosis depending on the context. Pro-apoptotic in cancer cells.[10][11][12] | VDAC1, p53, SIRT1.[11] | HepG2 cells, colorectal cancer cells.[12] |
| Mitochondrial Membrane Potential (ΔΨm) | Can prevent the loss of ΔΨm induced by stressors.[8][9] | Protects mitochondrial membrane integrity. | Zebrafish embryos, various cell lines under stress.[8][9] |
Key Signaling Pathways Modulated by Resveratrol
Resveratrol exerts its influence on mitochondrial function through a complex interplay of signaling pathways. The activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a central mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mitochondrial function. Below are protocols for key experiments cited in the analysis of resveratrol.
Measurement of Mitochondrial Biogenesis
Method: Quantitative Polymerase Chain Reaction (qPCR) for Mitochondrial DNA (mtDNA) Content
-
DNA Extraction: Total DNA is isolated from cells or tissues using a commercial DNA extraction kit.
-
qPCR: The relative amount of mtDNA is determined by comparing the amplification of a mitochondrial-encoded gene (e.g., MT-CO1) to a nuclear-encoded gene (e.g., B2M).
-
Data Analysis: The ratio of mitochondrial to nuclear DNA is calculated to represent the relative mtDNA content. An increase in this ratio suggests an increase in mitochondrial biogenesis.
Assessment of Mitochondrial Oxidative Stress
Method: Flow Cytometry using MitoSOX Red
-
Cell Preparation: Cells are cultured and treated with resveratrol or a control vehicle.
-
Staining: Cells are incubated with MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
-
Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
Data Analysis: A decrease in MitoSOX Red fluorescence in resveratrol-treated cells compared to controls indicates a reduction in mitochondrial superoxide production.[7]
Evaluation of Apoptosis
Method: Western Blotting for Apoptotic Markers
-
Protein Extraction: Total protein is extracted from treated and control cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against apoptotic proteins (e.g., cleaved caspase-3, Bax, Bcl-2) followed by secondary antibodies conjugated to a detection enzyme.
-
Detection and Analysis: The protein bands are visualized, and their intensity is quantified. An increase in pro-apoptotic markers or a decrease in anti-apoptotic markers in resveratrol-treated cells suggests the induction of apoptosis.
Determination of Mitochondrial Membrane Potential (ΔΨm)
Method: Fluorescence Microscopy using JC-1 Dye
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with resveratrol or a control.
-
Staining: Cells are incubated with JC-1, a ratiometric fluorescent dye that accumulates in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Microscopy: The red and green fluorescence is visualized and captured using a fluorescence microscope.
-
Data Analysis: The ratio of red to green fluorescence is calculated. A higher red/green ratio in resveratrol-treated cells under stress conditions, compared to stressed controls, indicates the preservation of ΔΨm.
Experimental Workflow for Assessing Mitochondrial Function
The following diagram illustrates a typical workflow for investigating the effects of a compound like resveratrol on mitochondrial function.
References
- 1. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 2. Anti-oxidative stress treatment and current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. AD-linked, toxic NH2 human tau affects the quality control of mitochondria in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Mitochondria-Derived Peptides in Cardiovascular Diseases and Their Potential as Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calorie restriction induces mitochondrial biogenesis and bioenergetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Membrane Potential and Nuclear Changes in Apoptosis Caused by Serum and Nerve Growth Factor Withdrawal: Time Course and Modification by (−)-Deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Ketogenic Diet Improves Mitochondrial Biogenesis and Bioenergetics via the PGC1α-SIRT3-UCP2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of oxidative stress in the ammonia-induced mitochondrial permeability transition in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial biogenesis and remodeling during adipogenesis and in response to the insulin sensitizer rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Ac-SVVVRT-NH2 in PGC-1α Activation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and specific activators of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1α (PGC-1α) is a significant endeavor in the pursuit of therapies for metabolic and age-related diseases. This guide provides a comparative analysis of the novel peptide Ac-SVVVRT-NH2 against other known PGC-1α activators, supported by experimental data and detailed methodologies to facilitate informed research decisions.
PGC-1α is a master regulator of mitochondrial biogenesis, antioxidant defense, and energy metabolism. Its activation holds therapeutic promise for a range of conditions, including neurodegenerative diseases, metabolic disorders, and age-related macular degeneration. A novel peptide, this compound, has emerged as a modulator of PGC-1α. This guide will objectively compare its efficacy with established PGC-1α activators such as the small molecule ZLN005, the well-known biguanide Metformin, and the natural polyphenol Resveratrol.
Comparative Efficacy of PGC-1α Activators
The following table summarizes the quantitative data on the efficacy of this compound and other selected PGC-1α activators. It is important to note that the experimental conditions, including cell types, concentrations, and treatment durations, vary across studies, which can influence the observed effects.
| Activator | Fold/Percent Change in PGC-1α Activity/Expression | Cell Type | Concentration | Duration |
| This compound | 114% of promoter activity | HepG2 | 0.5 mg/mL | 24 hours |
| 125% increase in mRNA | Subcutaneous Human Adipocytes | 0.1 mg/mL | 10 days | |
| ZLN005 | ~1.7-fold increase in mRNA | Human Embryonic Stem Cell-derived Cardiomyocytes | 10 µM | 48 hours |
| Metformin | ~4-fold increase in protein | Mouse Primary Hepatocytes | Not specified | 48 hours |
| Increase in mRNA | Mouse Primary Hepatocytes | Not specified | 12-72 hours | |
| Resveratrol | Significant increase in protein expression | Rat Hippocampal CA3 region (in vivo) | 100 µmol (microinjection) | 6 hours |
Signaling Pathways of PGC-1α Activation
The activation of PGC-1α is a complex process involving multiple signaling pathways. The diagram below illustrates a generalized pathway for PGC-1α activation, highlighting key upstream regulators. While the precise mechanism for this compound is not fully elucidated, other activators like Metformin and Resveratrol are known to act through pathways such as AMPK and SIRT1.
Caption: Generalized signaling pathway for PGC-1α activation by various compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key experiments cited in this guide.
This compound: PGC-1α Promoter Activity Assay
-
Cell Line: HepG2 (human liver cancer cell line).
-
Method: A luciferase reporter assay was used. HepG2 cells were transiently co-transfected with a plasmid containing the human PGC-1α promoter driving the expression of the luciferase gene and a Renilla luciferase plasmid for normalization.
-
Treatment: 24 hours after transfection, cells were treated with this compound at a concentration of 0.5 mg/mL for 24 hours.
-
Data Analysis: Luciferase activity was measured using a luminometer, and the firefly luciferase signal was normalized to the Renilla luciferase signal. The results were expressed as a percentage of the activity observed in control (vehicle-treated) cells.
This compound: PGC-1α mRNA Expression Assay
-
Cell Type: Subcutaneous human adipocytes.
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the relative abundance of PGC-1α mRNA.
-
Treatment: Adipocytes were treated with this compound at a concentration of 0.1 mg/mL for 10 days.
-
Data Analysis: Total RNA was extracted, reverse-transcribed into cDNA, and subjected to qRT-PCR using primers specific for PGC-1α and a housekeeping gene for normalization. The fold change in mRNA expression was calculated using the ΔΔCt method and expressed as a percentage increase compared to control.
ZLN005: PGC-1α mRNA Expression in hESC-CMs
-
Cell Type: Human embryonic stem cell-derived cardiomyocytes (hESC-CMs).
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR).
-
Treatment: hESC-CMs were treated with 10 µM ZLN005 for 48 hours.
-
Data Analysis: Similar to the protocol for this compound, total RNA was extracted and analyzed by qRT-PCR to determine the relative fold change in PGC-1α mRNA expression compared to a vehicle-treated control group.
Metformin: PGC-1α Protein Expression in Primary Hepatocytes
-
Cell Type: Mouse primary hepatocytes.
-
Method: Western blotting.
-
Treatment: Hepatocytes were treated with Metformin for 48 hours.
-
Data Analysis: Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PGC-1α and a loading control (e.g., β-actin). The intensity of the protein bands was quantified using densitometry, and the expression of PGC-1α was normalized to the loading control.
Experimental Workflow
The general workflow for assessing the efficacy of a potential PGC-1α activator is outlined in the diagram below. This process typically starts with in vitro screening assays and can progress to more complex cellular and in vivo models.
Caption: A typical experimental workflow for evaluating PGC-1α activators.
A Framework for Investigating Off-Target Effects of Novel Peptide Therapeutics: A Case Study Approach with Ac-SVVVRT-NH2
Introduction
The therapeutic landscape is increasingly populated by peptide-based drugs, valued for their high specificity and potency. However, the potential for off-target interactions remains a critical concern in their development, with implications for both efficacy and safety. This guide provides a comprehensive framework for investigating the potential off-target effects of a novel peptide therapeutic, using the hypothetical peptide Ac-SVVVRT-NH2 as a case study. As specific information regarding this compound is not publicly available, we will postulate a target and mechanism of action to illustrate the experimental and computational approaches necessary for a thorough off-target assessment.
For the purpose of this guide, we will assume This compound is a competitive inhibitor of the interaction between Protein X and Protein Y , a critical step in a pro-inflammatory signaling pathway.
Comparative Analysis of On-Target vs. Off-Target Activities
A systematic evaluation of a peptide's interaction profile is paramount. This involves comparing its high-affinity binding to the intended target with its binding to a panel of potential off-targets. The following table presents a hypothetical dataset that would be generated to compare the binding affinities and functional inhibition of this compound against its intended target and a selection of common off-targets.
Table 1: Comparative Binding Affinity and Functional Inhibition of this compound
| Target | Target Class | Binding Affinity (Kd, nM) | Functional Inhibition (IC50, nM) |
| Protein X / Protein Y Interaction | Therapeutic Target | 15 | 50 |
| Kinase Z | Off-Target | > 10,000 | > 10,000 |
| GPCR A | Off-Target | 1,200 | 5,000 |
| Ion Channel B | Off-Target | 850 | 2,300 |
| Protease C | Off-Target | > 10,000 | > 10,000 |
This is a hypothetical table for illustrative purposes.
Experimental Protocols for Off-Target Profiling
A multi-pronged experimental approach is essential for robust off-target effect identification. Below are detailed methodologies for key experiments.
1. Competitive Binding Assay (for Target and Structurally Similar Proteins)
-
Objective: To determine the binding affinity (Kd) of this compound to its intended target (Protein X) and to structurally homologous proteins.
-
Protocol:
-
Immobilize recombinant Protein X on a 96-well plate.
-
Add a known concentration of a fluorescently labeled ligand that also binds to Protein X.
-
Introduce increasing concentrations of this compound to compete with the labeled ligand.
-
After incubation, wash the plate and measure the remaining fluorescence.
-
The concentration of this compound that displaces 50% of the labeled ligand is used to calculate the Kd.
-
Repeat this assay with a panel of proteins structurally similar to Protein X.
-
2. Kinase Profiling Assay
-
Objective: To screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Protocol:
-
Utilize a commercially available kinase panel (e.g., Eurofins, Promega).
-
Prepare this compound at a high concentration (e.g., 10 µM).
-
In separate wells of a multi-well plate, incubate each kinase with its specific substrate and ATP.
-
Add this compound to each well.
-
Measure the kinase activity, typically through luminescence or fluorescence detection of ATP consumption or substrate phosphorylation.
-
Calculate the percent inhibition for each kinase.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct binding of this compound to proteins within a cellular context.
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Pellet the aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific targets, or by mass spectrometry for a proteome-wide analysis.
-
Binding of this compound will stabilize its target protein, leading to a higher melting temperature compared to the vehicle control.
-
4. Peptidomics-Based Off-Target Identification
-
Objective: To assess the impact of this compound on the cellular peptidome and identify unintended protein-protein interactions or alterations in protein expression and modification.[1]
-
Protocol:
-
Culture relevant cell lines and treat with this compound or vehicle control.
-
Lyse the cells and extract proteins.
-
Perform comparative proteomic analysis (e.g., using LC-MS/MS) to identify changes in protein expression levels.
-
Conduct phosphoproteomic or other post-translational modification analyses to uncover effects on signaling pathways.[1]
-
Utilize affinity purification-mass spectrometry (AP-MS) with tagged this compound to pull down interacting proteins.
-
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway for Protein X / Protein Y Interaction
Caption: Hypothetical signaling pathway where this compound inhibits the Protein X/Y interaction.
Experimental Workflow for Off-Target Screening
Caption: A tiered workflow for comprehensive off-target effect investigation of a novel peptide.
Logical Relationship of On-Target vs. Off-Target Effects
Caption: The relationship between peptide binding, on-target efficacy, and off-target toxicity.
Conclusion
A thorough investigation of potential off-target effects is a cornerstone of safe and effective peptide drug development. While the specific off-target profile of this compound is unknown, the framework presented here provides a robust, multi-faceted strategy for its elucidation. By combining computational prediction, a battery of in vitro biochemical and cell-based assays, and proteomic approaches, researchers can build a comprehensive understanding of a peptide's interaction landscape. This systematic approach is crucial for de-risking novel peptide therapeutics and advancing candidates with the highest potential for clinical success.
References
No Publicly Available Data on the Reproducibility of Ac-SVVVRT-NH2 Effects Across Different Cell Lines
A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the peptide Ac-SVVVRT-NH2 and its effects on any cell lines. Consequently, a comparison guide on the reproducibility of its effects cannot be compiled at this time due to the absence of foundational experimental data.
The initial aim was to gather and analyze data on the cellular effects of this compound, detail the signaling pathways it may influence, and present this information in a comparative format. This would have included quantitative data summaries, detailed experimental protocols, and visual diagrams of molecular pathways and workflows. However, the lack of any published research or registered data for this specific peptide makes it impossible to proceed with the creation of the requested guide.
For researchers, scientists, and drug development professionals interested in the potential effects of novel peptides, the absence of data on this compound means that any investigation into its properties would be entering uncharted territory. Future research would need to establish the fundamental effects of this peptide on various cell lines, including but not limited to:
-
Cytotoxicity and Viability Assays: To determine the peptide's impact on cell survival and proliferation across a panel of representative cell lines (e.g., cancerous vs. non-cancerous, epithelial vs. mesenchymal).
-
Signaling Pathway Analysis: To identify the intracellular signaling cascades modulated by this compound, which could involve techniques such as Western blotting, reporter assays, or transcriptomic profiling.
-
Mechanism of Action Studies: To elucidate how the peptide interacts with cellular components, such as membrane receptors or intracellular targets.
Without such foundational studies, no objective comparison of its performance or reproducibility of its effects can be made. Researchers are encouraged to perform these initial characterization studies should this compound be a peptide of interest for their work.
Comparative Analysis of PGC-1α Isoform Modulators with a Focus on NT-PGC-1α
A comprehensive guide for researchers on the functional distinctions and experimental modulation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α) and its N-terminal isoform (NT-PGC-1α).
Initial Inquiry: An extensive search of scientific literature and databases yielded no direct evidence of the peptide Ac-SVVVRT-NH2 having a modulatory effect on PGC-1α or its isoforms, including NT-PGC-1α. Therefore, this guide provides a comparative analysis of established modulators of PGC-1α signaling, offering insights into their mechanisms and effects on different isoforms where data is available.
Introduction to PGC-1α and its Isoforms
Peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α) is a master transcriptional coactivator that plays a pivotal role in regulating cellular energy metabolism.[][2][3] It is highly expressed in tissues with high energy demands such as the heart, skeletal muscle, and brown adipose tissue.[][2] PGC-1α orchestrates mitochondrial biogenesis, adaptive thermogenesis, and the metabolism of glucose and fatty acids.[][2]
Alternative splicing of the PPARGC1A gene gives rise to several isoforms, including the N-terminally truncated NT-PGC-1α.[4][5][6] While canonical PGC-1α1 is known to regulate mitochondrial biogenesis and an oxidative phenotype in response to endurance exercise, other isoforms like NT-PGC-1α have distinct and sometimes overlapping functions.[7] For instance, NT-PGC-1α is co-expressed with PGC-1α in metabolically active tissues and is also induced by fasting.[4][8] In brown adipocytes, NT-PGC-1α, unlike the full-length PGC-1α, can localize to the mitochondria and directly enhance the transcription of mtDNA-encoded electron transport chain genes, thereby boosting respiration.[9]
Comparative Effects of PGC-1α Modulators
While specific modulators for NT-PGC-1α are not well-defined, several compounds are known to activate or inhibit the broader PGC-1α family. Their effects are often studied by observing changes in the expression of PGC-1α and its downstream target genes.
| Modulator | Class | Target Pathway | Effect on PGC-1α Expression/Activity | Downstream Effects | Reference |
| ZLN005 | Activator | PGC-1α Promoter | Potent activator of PGC-1α expression. | Stimulates the expression of PGC-1α and downstream genes involved in glucose utilization and fatty acid oxidation in skeletal muscle cells.[2] | [2] |
| SR-18292 | Inhibitor | PGC-1α Acetylation | Increases PGC-1α acetylation, leading to its inhibition. | Suppresses gluconeogenic gene expression and reduces glucose production in hepatocytes.[2] | [2] |
| Resveratrol | Activator | SIRT1/AMPK | Activates SIRT1, which deacetylates and activates PGC-1α. Also activates AMPK. | Promotes mitochondrial biogenesis.[10] | [10][11] |
| AICAR | Activator | AMPK | Activates AMPK, which phosphorylates and activates PGC-1α. | Enhances mitochondrial function and fatty acid oxidation.[10][11] | [10][11] |
| Bezafibrate | Activator | PPAR | Activates PPARs, which are transcription factors that partner with PGC-1α. | Increases mitochondrial biogenesis and fatty acid β-oxidation.[3][11] | [3][11] |
| Twist-1 | Inhibitor (isoform-specific) | Protein-protein interaction | Suppresses full-length PGC-1α activity by direct interaction with its C-terminal domain. Does not inhibit NT-PGC-1α.[12] | Differentially regulates PGC-1α target genes; NT-PGC-1α-mediated gene induction is unaffected.[12] | [12] |
Signaling Pathways and Experimental Workflows
The regulation of PGC-1α activity is complex, involving multiple signaling pathways that respond to cellular energy status and environmental cues.
Caption: Regulation of PGC-1α and NT-PGC-1α by cellular stimuli and signaling pathways.
Experimental Protocols
Adenovirus-Mediated Gene Expression in Primary Hepatocytes
This protocol is frequently used to study the function of PGC-1α isoforms in liver cells.[4][8]
-
Isolation of Primary Hepatocytes: Hepatocytes are isolated from mouse liver by collagenase perfusion.
-
Cell Culture: Cells are plated on collagen-coated dishes and cultured in Williams' Medium E with appropriate supplements.
-
Adenoviral Transduction: After cell attachment, the culture medium is replaced with a medium containing adenoviruses expressing the gene of interest (e.g., NT-PGC-1α, PGC-1α1) or a control vector (e.g., GFP).
-
Incubation: Cells are incubated with the virus for a specified period (e.g., 2-4 hours) to allow for transduction.
-
Gene Expression Analysis: After a further incubation period (e.g., 48 hours) to allow for gene expression, cells are harvested. RNA is extracted for qPCR analysis of target genes (e.g., PEPCK, G6Pase), or protein is extracted for Western blot analysis.
-
Functional Assays: Glucose production assays can be performed on the culture medium to assess the metabolic effects of the expressed protein.
Caption: Workflow for studying PGC-1α isoform function in primary hepatocytes.
Mitochondrial Respiration Analysis in Brown Adipocytes
This experimental setup allows for the investigation of how PGC-1α isoforms affect mitochondrial function.[9]
-
Cell Culture and Differentiation: PGC-1α knockout brown pre-adipocytes are cultured and differentiated into mature adipocytes.
-
Lentiviral Transduction: Differentiated adipocytes are transduced with lentiviruses expressing either PGC-1α or NT-PGC-1α.
-
Mitochondrial Respiration Measurement: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer.
-
Basal Respiration: OCR is measured under basal conditions.
-
ATP-linked Respiration: OCR is measured after the addition of oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: OCR is measured after the addition of FCCP (a mitochondrial uncoupling agent).
-
Non-mitochondrial Respiration: OCR is measured after the addition of rotenone and antimycin A (complex I and III inhibitors).
-
-
Data Analysis: The different parameters of mitochondrial respiration are calculated from the OCR measurements.
Caption: Experimental workflow for analyzing mitochondrial respiration.
Conclusion
While the specific effects of the peptide this compound on NT-PGC-1α remain uncharacterized, the broader field of PGC-1α modulation offers a variety of tools for researchers. Understanding the isoform-specific functions of PGC-1α and NT-PGC-1α is crucial, as they can have divergent roles in cellular metabolism and gene regulation. The provided data and protocols offer a foundation for designing experiments to further elucidate the distinct biological functions of these important transcriptional coactivators. Future research may identify isoform-specific modulators, which would be invaluable for therapeutic development in metabolic and mitochondrial diseases.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional coactivator NT-PGC-1α promotes gluconeogenic gene expression and enhances hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hitchhiker's guide to PGC-1α isoform structure and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial regulator PGC-1a—Modulating the modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-activated Receptor γ Coactivator-1 α Isoforms Selectively Regulate Multiple Splicing Events on Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional coactivator NT‐PGC‐1α promotes gluconeogenic gene expression and enhances hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An unexpected role for the transcriptional coactivator isoform NT-PGC-1α in the regulation of mitochondrial respiration in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Defining the action spectrum of potential PGC-1α activators on a mitochondrial and cellular level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional Activity of PGC-1α and NT-PGC-1α Is Differentially Regulated by Twist-1 in Brown Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Ac-SVVVRT-NH2 and metformin on glucose uptake
A guide for researchers investigating novel therapeutic peptides for metabolic disease.
In the landscape of type 2 diabetes research, the biguanide drug metformin is a cornerstone therapy, known for its robust effects on glucose homeostasis. As the search for novel therapeutics continues, peptides such as Ac-SVVVRT-NH2 are emerging as potential candidates. This guide provides a comparative framework for evaluating the efficacy of such novel peptides against the well-established benchmark of metformin, with a focus on their impact on cellular glucose uptake.
Currently, public domain scientific literature lacks direct comparative studies between this compound and metformin. Therefore, this document serves as a resource for researchers by detailing the known mechanisms of metformin, providing standardized protocols for future comparative experiments, and offering a template for data presentation and analysis.
Metformin: A Multifaceted Regulator of Glucose Uptake
Metformin primarily exerts its glucose-lowering effects by decreasing hepatic glucose production and increasing glucose uptake in peripheral tissues, particularly skeletal muscle.[1][2][3] Its mechanism is complex and involves multiple signaling pathways.
One of the primary mechanisms of metformin is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2][3][4] Activation of AMPK is thought to occur following metformin's inhibition of mitochondrial respiratory chain complex I.[2][3] This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. Activated AMPK then initiates a cascade of events that promote the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[4][5][6] This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell.[7]
Recent research has also uncovered a novel, AMPK-independent mechanism involving the lipid phosphatase SHIP2 (Src homology 2 domain-containing inositol-5-phosphatase 2).[1] Metformin has been shown to directly bind to and inhibit SHIP2, which is a negative regulator of insulin signaling.[1] By inhibiting SHIP2, metformin enhances insulin signaling, leading to increased GLUT4 translocation to the plasma membrane and, consequently, greater glucose uptake.[1] Metformin has been observed to slow down the endocytosis of GLUT4, further increasing its cell surface density.[1]
Proposed Investigational Framework for this compound
Given the absence of data on this compound, a systematic investigation is required to elucidate its potential effects on glucose uptake. Researchers can adapt established protocols to compare this compound directly with metformin. The following sections outline a standardized experimental workflow and data presentation structure.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from glucose uptake assays comparing this compound and metformin. This structure allows for a clear and direct comparison of the dose-dependent effects of each compound.
| Compound | Concentration | Glucose Uptake (% of Control) | Standard Deviation | P-value (vs. Control) |
| Vehicle Control | - | 100 | ± X.X | - |
| Metformin | 1 µM | |||
| 10 µM | ||||
| 100 µM | ||||
| 1 mM | ||||
| 10 mM | ||||
| This compound | 1 µM | |||
| 10 µM | ||||
| 100 µM | ||||
| 1 mM | ||||
| 10 mM |
This table is a template for recording experimental data. Currently, no public data is available for this compound.
Experimental Protocols
A standardized and well-validated method for measuring glucose uptake is crucial for obtaining reliable and reproducible data. The 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) assay is a widely used, fluorescence-based method for this purpose.
2-NBDG Glucose Uptake Assay
This protocol is adapted for a cell-based assay in a 96-well plate format and can be used with various cell lines, such as L6 myotubes or 3T3-L1 adipocytes.
Materials:
-
Cells (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
96-well cell culture plates
-
Glucose-free DMEM (Dulbecco's Modified Eagle Medium)
-
Phosphate-Buffered Saline (PBS)
-
2-NBDG fluorescent glucose analog
-
Test compounds (Metformin, this compound)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10^5 cells per well and culture overnight.[8]
-
Glucose Starvation: The following day, remove the culture medium and wash the cells with PBS. Add 100 µL of glucose-free DMEM to each well and incubate for 60 minutes to normalize the glucose uptake rate.[8]
-
Compound Treatment: Prepare working solutions of metformin and this compound at various concentrations. Add the desired concentration of the test compounds to the respective wells and incubate for a predetermined time (e.g., 1-24 hours, depending on the experimental design).
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG (e.g., 300 µM). Add 100 µL of the 2-NBDG working solution to each well (final concentration will be halved). Incubate for 20-30 minutes at 37°C.[8]
-
Washing: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to stop the uptake reaction.[8][9]
-
Fluorescence Measurement: Resuspend the cells in FACS buffer or add a suitable buffer for plate reading.[8] Measure the fluorescence using a flow cytometer (FL-1 channel) or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).[8] The mean fluorescence intensity (MFI) is proportional to the amount of glucose uptake.
Signaling Pathways and Visualizations
To understand the mechanisms of action, it is essential to visualize the signaling pathways involved.
Metformin's Signaling Pathway for Glucose Uptake
The following diagram illustrates the established signaling pathways for metformin-induced glucose uptake, including both the AMPK-dependent and SHIP2-inhibitory mechanisms.
Caption: Metformin signaling pathway for glucose uptake.
Hypothetical Signaling Pathway for this compound
This diagram presents a hypothetical signaling pathway for a novel peptide like this compound. This serves as a template for researchers to map out the mechanism of action as it is discovered through experimental investigation.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Comparative Analysis
The logical flow of a comparative study is depicted in the diagram below.
Caption: Experimental workflow for comparative analysis.
Conclusion
While direct comparative data for this compound and metformin on glucose uptake is not yet available, this guide provides a robust framework for researchers to conduct such investigations. By utilizing the well-established mechanisms of metformin as a benchmark and employing standardized experimental protocols, the scientific community can effectively evaluate the therapeutic potential of novel peptides like this compound. The provided templates for data presentation and pathway visualization will aid in the clear and concise communication of future findings. This structured approach will be instrumental in advancing the development of new and effective treatments for metabolic diseases.
References
- 1. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Metformin - Wikipedia [en.wikipedia.org]
- 5. Metformin Regulates Glucose Transporter 4 (GLUT4) Translocation through AMP-activated Protein Kinase (AMPK)-mediated Cbl/CAP Signaling in 3T3-L1 Preadipocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. “Acting” on GLUT4: Membrane & Cytoskeletal Components of Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Glucose (2-NBDG) uptake assay [bio-protocol.org]
Assessing the Specificity of Ac-SVVVRT-NH2 for PGC-1α Over PGC-1β: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The peptide Ac-SVVVRT-NH2 has been identified as a modulator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and cellular metabolism. While its activity on PGC-1α is documented, its specificity for PGC-1α over its closely related isoform, PGC-1β, remains uncharacterized in publicly available literature. This guide provides a comprehensive overview of the known effects of this compound on PGC-1α, summarizes the distinct and overlapping functions of PGC-1α and PGC-1β, and presents a detailed experimental framework to rigorously assess the specificity of this compound. Understanding this specificity is critical for the development of targeted therapeutic strategies aimed at modulating PGC-1α-mediated pathways.
Introduction to PGC-1α and PGC-1β
PGC-1α and PGC-1β are transcriptional coactivators that play pivotal roles in regulating cellular energy metabolism. They are highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and brown adipose tissue.[1] While both isoforms are involved in mitochondrial biogenesis, they exhibit distinct and sometimes opposing functions in various metabolic processes.[1][2][3] For instance, PGC-1α is a potent inducer of hepatic gluconeogenesis, whereas PGC-1β does not activate this pathway.[1][4] Conversely, PGC-1β, but not PGC-1α, has been shown to activate the expression of genes involved in lipogenesis.[1] These functional differences underscore the importance of developing isoform-specific modulators for therapeutic applications.
Known Effects of this compound on PGC-1α
Currently, there is no publicly available experimental data directly comparing the effects of this compound on PGC-1α and PGC-1β. The available information focuses exclusively on the peptide's interaction with PGC-1α.
Data Presentation: this compound and PGC-1α Activity
| Experimental System | Parameter Measured | Result |
| HepG2 cells | Human PGC-1α promoter activity | 114% of control |
| Subcutaneous human adipocytes | PGC-1α mRNA expression | 125% of control |
| Subcutaneous human adipocytes | Intracellular lipid accumulation | 128% of control |
PGC-1α and PGC-1β Signaling Pathways
The following diagrams illustrate the general signaling pathways of PGC-1α and PGC-1β, highlighting their downstream targets and physiological outcomes.
Proposed Experimental Framework for Specificity Assessment
To address the current knowledge gap, a series of experiments are proposed to directly compare the effects of this compound on PGC-1α and PGC-1β.
Experimental Protocols
1. Promoter-Reporter Gene Assay
-
Objective: To quantify the ability of this compound to activate the promoters of PGC-1α and PGC-1β target genes.
-
Cell Line: HepG2 or a relevant cell line with endogenous expression of PGC-1α and PGC-1β.
-
Methodology:
-
Cells will be co-transfected with a luciferase reporter plasmid containing the promoter of a known PGC-1α or PGC-1β target gene (e.g., NRF-1, TFAM for both; PEPCK for PGC-1α; SREBP1c for PGC-1β) and a constitutively expressed control plasmid (e.g., Renilla luciferase).
-
Transfected cells will be treated with varying concentrations of this compound for 24-48 hours.
-
Luciferase activity will be measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal will be normalized to the Renilla luciferase signal to control for transfection efficiency.
-
Dose-response curves will be generated to determine the EC50 for promoter activation for both PGC-1α and PGC-1β target genes.
-
2. Gene Expression Analysis by qRT-PCR
-
Objective: To measure the effect of this compound on the mRNA expression of PGC-1α and PGC-1β, as well as their downstream target genes.
-
Cell Line: Primary human subcutaneous adipocytes or a suitable adipocyte cell line (e.g., 3T3-L1).
-
Methodology:
-
Cells will be treated with this compound at various concentrations for a specified time course (e.g., 6, 12, 24 hours).
-
Total RNA will be isolated using a commercial kit.
-
cDNA will be synthesized by reverse transcription.
-
Quantitative real-time PCR (qRT-PCR) will be performed using specific primers for PGC-1α, PGC-1β, and their respective target genes.
-
Gene expression levels will be normalized to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Fold changes in gene expression relative to a vehicle control will be calculated.
-
3. Intracellular Lipid Accumulation Assay
-
Objective: To assess the functional consequence of this compound treatment on a PGC-1α and PGC-1β-regulated process.
-
Cell Line: Differentiating human subcutaneous preadipocytes.
-
Methodology:
-
Preadipocytes will be induced to differentiate in the presence or absence of this compound for a period of 7-14 days.
-
On the final day, cells will be fixed and stained with Oil Red O, a lipid-soluble dye.
-
The stained lipid droplets will be visualized by microscopy and quantified by extracting the dye and measuring its absorbance at a specific wavelength (typically 510 nm).
-
The results will be compared between treated and untreated cells to determine the effect of this compound on adipogenesis and lipid accumulation.[5][6][7]
-
Conclusion
While this compound shows promise as a PGC-1α modulator, its specificity profile remains a critical unanswered question. The proposed experimental framework provides a robust strategy to elucidate the selectivity of this peptide for PGC-1α over PGC-1β. The data generated from these studies will be invaluable for the scientific community and will guide the future development of isoform-specific PGC-1 modulators for the treatment of metabolic and other diseases.
References
- 1. PGC-1 coactivators: inducible regulators of energy metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. PGC-1alpha and PGC-1beta have both similar and distinct effects on myofiber switching toward an oxidative phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-cell analysis of insulin-regulated fatty acid uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ac-SVVVRT-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the research-grade peptide Ac-SVVVRT-NH2. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for non-hazardous peptides.[1][2][3][4]
| PPE Category | Item | Specifications and Use Cases |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling the solid peptide and solutions.[1] For tasks with a higher risk of incidental contact, consider double-gloving.[1] Change gloves immediately after contact.[1] |
| Eye Protection | Safety Glasses with Side Shields | Minimum requirement for all laboratory work involving this compound to protect from flying particles.[1] Must be ANSI Z87.1 compliant.[1] |
| Safety Goggles | Recommended when preparing solutions or when there is a splash hazard.[4] | |
| Face Shield | Should be worn in addition to safety glasses or goggles when handling larger volumes of solutions or when a significant splash hazard is present.[1][4] | |
| Body Protection | Laboratory Coat | Protects skin and clothing from minor spills and contamination.[1][4] Fire-resistant coats are recommended if flammable solvents are in use.[4] |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when weighing or handling the lyophilized powder to avoid inhalation of fine particles.[3] Use is generally voluntary for non-hazardous materials below OSHA exposure limits.[3] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures for the routine handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. peptide.co.jp [peptide.co.jp]
- 3. Personal Protective Equipment - Environmental Health and Safety [ehs.iastate.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
